

physical and chemical properties of 4-(Trifluoromethyl)phthalic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethyl)phthalic acid

Cat. No.: B1297660

[Get Quote](#)

An In-depth Technical Guide to 4-(Trifluoromethyl)phthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phthalic acid, a substituted aromatic dicarboxylic acid, is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF₃) group significantly influences the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These characteristics make it an attractive starting material for the synthesis of novel pharmaceutical candidates and functional polymers. This guide provides a comprehensive overview of the known physical and chemical properties of **4-(Trifluoromethyl)phthalic acid**, along with a detailed experimental protocol for its synthesis.

Core Physical and Chemical Properties

The structural and identifying information for **4-(Trifluoromethyl)phthalic acid** is summarized below.

| Identifier | Value |
|-------------------|---|
| CAS Number | 835-58-5 [1] |
| Molecular Formula | C ₉ H ₅ F ₃ O ₄ [1] |
| Molecular Weight | 234.13 g/mol [1] |
| InChI Key | VNLHYHJIXGBFX-UHFFFAOYSA-N [1] |
| SMILES | O=C(O)c1ccc(cc1C(=O)O)C(F)(F)F |

Quantitative Physical and Chemical Data

A summary of the key quantitative data for **4-(Trifluoromethyl)phthalic acid** is presented in the following table. It is important to note that some of these values are predicted and experimental verification is recommended.

| Property | Value | Source |
|-------------------------------------|--------------------------|---|
| Melting Point | 151 °C | [2] |
| 178 °C | [3] | |
| Boiling Point (Predicted) | 350.9 ± 42.0 °C | N/A |
| pKa ₁ (Predicted) | 2.74 ± 0.10 | N/A |
| pKa ₂ (of Phthalic Acid) | 2.89 | [4] |
| pKa ₃ (of Phthalic Acid) | 5.51 | [4] |
| Purity | 95% - 98% | [1] [2] |
| Appearance | White to off-white solid | [1] |

Note on conflicting data: While most suppliers list the melting point as 151 °C, a detailed synthesis protocol reports a melting point of 178 °C. This discrepancy may arise from different crystalline forms or purity levels. The pKa values for the parent compound, phthalic acid, are provided for reference; the electron-withdrawing trifluoromethyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid groups in **4-(Trifluoromethyl)phthalic acid**.

Solubility

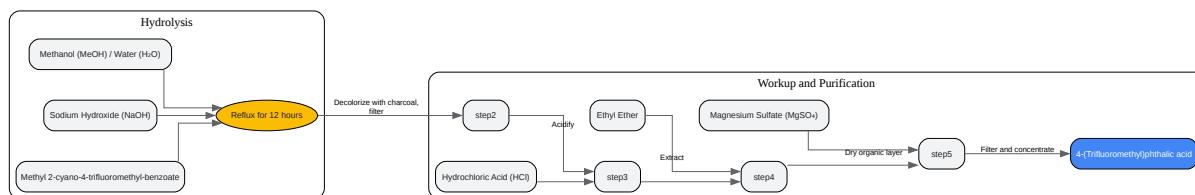
Qualitative descriptions indicate that **4-(Trifluoromethyl)phthalic acid** is a solid at room temperature.^[1] However, specific quantitative solubility data in common organic solvents or aqueous solutions are not readily available in the reviewed literature. Generally, phthalic acids exhibit low solubility in water and are more soluble in organic solvents like alcohols, ethers, and dimethyl sulfoxide.

Experimental Protocols

Synthesis of **4-(Trifluoromethyl)phthalic Acid**

A common method for the synthesis of **4-(Trifluoromethyl)phthalic acid** involves the hydrolysis of a substituted benzonitrile derivative. The following is a detailed protocol adapted from available literature.^[3]

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-(Trifluoromethyl)phthalic acid**.

Materials and Equipment:

- Methyl 2-cyano-4-trifluoromethyl-benzoate
- Sodium hydroxide pellets
- Methanol
- Deionized water
- Concentrated hydrochloric acid
- Ethyl ether
- Anhydrous magnesium sulfate
- Animal charcoal (decolorizing carbon)
- Round-bottom flask with reflux condenser
- Heating mantle
- Separatory funnel
- Filtration apparatus
- Rotary evaporator

Procedure:

- Hydrolysis:
 - In a round-bottom flask, combine methyl 2-cyano-4-trifluoromethyl-benzoate (102.3 g), sodium hydroxide pellets (108 g), water (900 mL), and methanol (1900 mL).[3]
 - Heat the mixture to reflux and maintain for 12 hours.[3]
- Decolorization and Filtration:
 - Cool the reaction mixture and add animal charcoal (0.6 g).[3]

- Filter the solution to remove the charcoal.[3]
- Acidification and Extraction:
 - To the filtrate, slowly add concentrated hydrochloric acid (100 mL) with stirring.[3]
 - Transfer the mixture to a separatory funnel and extract with ethyl ether (3 x 750 mL).[3]
- Drying and Isolation:
 - Combine the organic layers and dry over anhydrous magnesium sulfate (40 g).[3]
 - Filter to remove the drying agent.
 - Concentrate the filtrate using a rotary evaporator to yield **4-(Trifluoromethyl)phthalic acid** as a solid. The reported yield is 99.1 g with a melting point of 178 °C.[3]

Spectroscopic Data

Detailed experimental spectra for **4-(Trifluoromethyl)phthalic acid** are not widely available. However, based on its structure and the known spectral properties of related compounds, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The integration of these signals should be in a 1:1:1 ratio. The specific chemical shifts and coupling patterns will depend on the positions of the carboxylic acid groups and the trifluoromethyl group.
- ¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The two carboxylic acid carbons will appear downfield (typically >165 ppm). The carbon of the trifluoromethyl group will be a quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the range of 120-140 ppm, with those directly attached to the electron-withdrawing groups shifted further downfield.

- ^{19}F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the $-\text{CF}_3$ group. The chemical shift will be in the typical range for trifluoromethyl groups on an aromatic ring.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for **4-(Trifluoromethyl)phthalic acid** is available in spectral databases.^[5] The key expected vibrational frequencies are:

- O-H Stretch: A broad absorption band in the region of $2500\text{-}3300\text{ cm}^{-1}$ characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.
- C=O Stretch: A strong, sharp absorption band around 1700 cm^{-1} corresponding to the carbonyl stretch of the carboxylic acid groups.
- C-F Stretch: Strong absorption bands in the region of $1100\text{-}1300\text{ cm}^{-1}$ due to the stretching vibrations of the C-F bonds in the trifluoromethyl group.
- Aromatic C-H and C=C Stretches: Absorptions in the regions of $3000\text{-}3100\text{ cm}^{-1}$ and $1450\text{-}1600\text{ cm}^{-1}$, respectively.

Mass Spectrometry

The mass spectrum of **4-(Trifluoromethyl)phthalic acid** would show a molecular ion peak (M^+) at m/z 234. The fragmentation pattern would likely involve the loss of hydroxyl radicals ($-\text{OH}$, $\text{M}-17$), water ($\text{M}-18$), and carboxyl groups ($-\text{COOH}$, $\text{M}-45$).

Reactivity and Stability

4-(Trifluoromethyl)phthalic acid exhibits the typical reactivity of a dicarboxylic acid. It can undergo esterification, amidation, and reduction of the carboxylic acid groups. The trifluoromethyl group is generally stable under most reaction conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents.

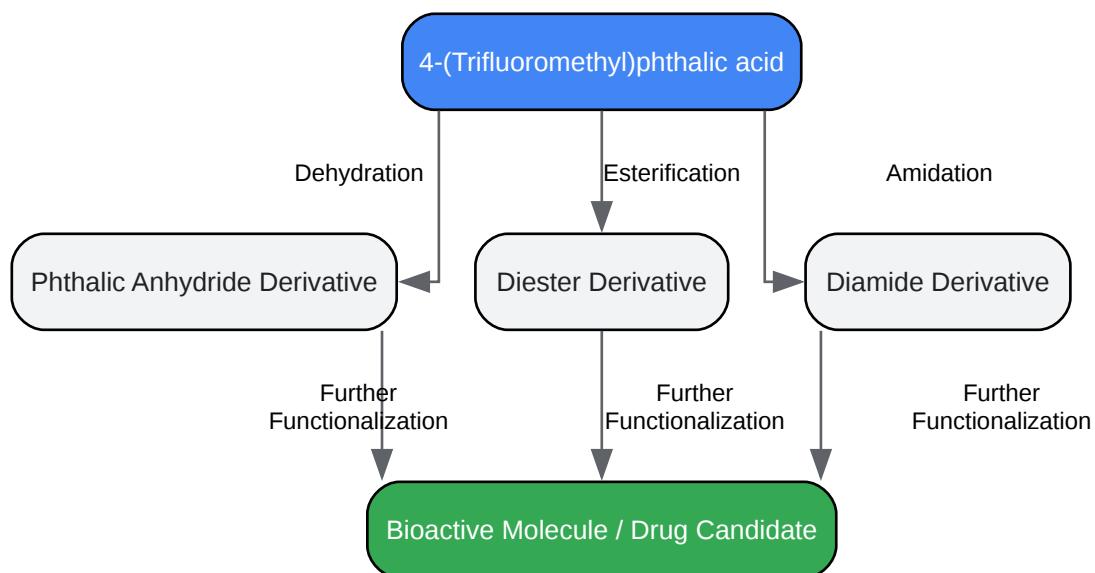
Applications in Drug Development

The incorporation of a trifluoromethyl group into organic molecules is a common strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

[6] Phthalic acid derivatives have been investigated for a range of biological activities, including insecticidal and anticancer properties.[7][8] While specific drug development pathways involving **4-(Trifluoromethyl)phthalic acid** as a starting material are not extensively documented in publicly available literature, its structure makes it a prime candidate for the synthesis of novel kinase inhibitors and other targeted therapeutics.

Logical Relationship for Use in Synthesis

The dicarboxylic acid functionality allows for the straightforward synthesis of various derivatives, such as anhydrides, esters, and amides, which can then be further elaborated into more complex molecules with potential biological activity.



[Click to download full resolution via product page](#)

Caption: Potential synthetic utility of **4-(Trifluoromethyl)phthalic acid**.

Conclusion

4-(Trifluoromethyl)phthalic acid is a chemical compound with significant potential in the development of new pharmaceuticals and materials. This guide has summarized its key physical and chemical properties and provided a detailed synthesis protocol. Further experimental investigation into its quantitative solubility, experimental pKa values, and detailed spectroscopic characterization would be of great value to the scientific community. Its utility as

a synthetic intermediate warrants further exploration in the design and synthesis of novel bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Trifluoromethyl)phthalic acid | CymitQuimica [cymitquimica.com]
- 2. Matrix Scientific 4-(Trifluoromethyl)phthalic acid, 835-58-5, MFCD00671572, | Fisher Scientific [fishersci.com]
- 3. prepchem.com [prepchem.com]
- 4. Phthalic acid - Wikipedia [en.wikipedia.org]
- 5. spectrabase.com [spectrabase.com]
- 6. jelsciences.com [jelsciences.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-(Trifluoromethyl)phthalic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297660#physical-and-chemical-properties-of-4-trifluoromethyl-phthalic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com